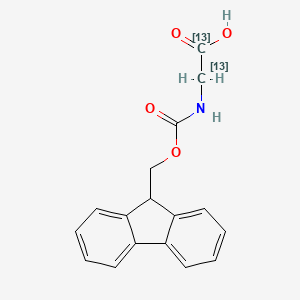

Fmoc-Gly-OH-13C2

CAS No.:

Cat. No.: VC16182812

Molecular Formula: C17H15NO4

Molecular Weight: 299.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO4 |

|---|---|

| Molecular Weight | 299.29 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

| Standard InChI | InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |

| Standard InChI Key | NDKDFTQNXLHCGO-QZZXWHIHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 286460-80-8 | |

| Molecular Formula | C₁₇H₁₃¹³C₂NO₄ | |

| Molecular Weight | 299.29 g/mol | |

| Melting Point | 174–175 °C | |

| Purity | 98% | |

| Storage Conditions | Refrigerated (-5 °C to 5 °C), desiccated |

The compound’s SMILES string (O[13C](=O)[13CH2]NC(=O)OCC1c2ccccc2-c3ccccc13) and InChI key (NDKDFTQNXLHCGO-QZZXWHIHSA-N) confirm its structural configuration.

Synthesis and Purification

The synthesis of Fmoc-Gly-OH-¹³C₂ follows established protocols for Fmoc-protected amino acids, with modifications to incorporate isotopic labels. Glycine-¹³C₂ is reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, yielding the Fmoc-protected product. Industrial-scale production employs automated peptide synthesizers to ensure high yield (>95%) and minimal racemization .

Critical Reaction Parameters

-

Temperature: 0–25 °C to prevent side reactions.

-

Solvent: Anhydrous DMF or DCM to avoid hydrolysis.

-

Purification: Reverse-phase chromatography or recrystallization to achieve ≥98% purity .

Applications in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C labels in Fmoc-Gly-OH-¹³C₂ enable precise tracking of glycine residues in peptides, facilitating:

-

Structural Elucidation: Enhanced sensitivity in detecting conformational changes during protein folding .

-

Ligand-Binding Studies: Quantitative analysis of binding affinities through chemical shift perturbations .

Mass Spectrometry (MS)

Isotopic labeling improves signal resolution in:

-

Metabolic Tracing: Monitoring glycine incorporation into cellular proteins .

-

Quantitative Proteomics: Differentiating endogenous and synthetic peptides via mass shift (M+2) .

Peptide Therapeutics Development

The compound is integral to synthesizing labeled peptides for:

-

Pharmacokinetic Studies: Assessing tissue distribution and clearance rates.

-

Enzyme Mechanism Analysis: Resolving catalytic intermediates using stopped-flow NMR .

Comparative Analysis with Non-Labeled Analog

A comparative evaluation highlights the advantages of isotopic labeling:

| Parameter | Fmoc-Gly-OH-¹³C₂ | Fmoc-Gly-OH |

|---|---|---|

| Molecular Weight | 299.29 g/mol | 297.28 g/mol |

| NMR Sensitivity | Enhanced ¹³C signals | Standard ¹²C signals |

| Cost | $1,136/g | $50–$100/g |

| Application Scope | Advanced structural studies | Routine peptide synthesis |

Future Directions

Ongoing research aims to expand its use in:

-

In Vivo Imaging: Developing ¹³C-labeled probes for real-time metabolic tracking.

-

Multidimensional NMR: Coupling with ¹⁵N labels for complex protein dynamics studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume